

Solubility of 4-(4-Methoxyphenyl)morpholine in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)morpholine

Cat. No.: B1583628

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **4-(4-Methoxyphenyl)morpholine**

Foreword: Understanding Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone physicochemical property. It dictates not only the feasibility of a compound's formulation and delivery but also its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility remains a significant hurdle, often leading to erratic bioavailability and challenging formulation development.^[1] This guide provides a comprehensive technical overview of the solubility characteristics of **4-(4-methoxyphenyl)morpholine**, a heterocyclic scaffold prevalent in medicinal chemistry.^{[2][3]} We will move beyond simple data reporting to explore the underlying principles, predictive frameworks, and rigorous experimental methodologies essential for researchers, scientists, and drug development professionals.

Molecular Profile of 4-(4-Methoxyphenyl)morpholine

A thorough understanding of a molecule's structural and electronic features is paramount to predicting its behavior in different solvent environments. The principle of "like dissolves like" is the guiding tenet, where solubility is maximized when the intermolecular forces between the solute and solvent are similar in nature and strength.^{[4][5][6]}

4-(4-Methoxyphenyl)morpholine possesses a bifurcated nature:

- A Non-Polar Region: The methoxy-substituted phenyl group is aromatic and largely hydrophobic.
- A Polar Region: The morpholine ring contains an ether linkage and a tertiary amine, both of which are polar and can act as hydrogen bond acceptors.[\[2\]](#)[\[7\]](#)

This duality suggests that its solubility will be highly dependent on the solvent's character.

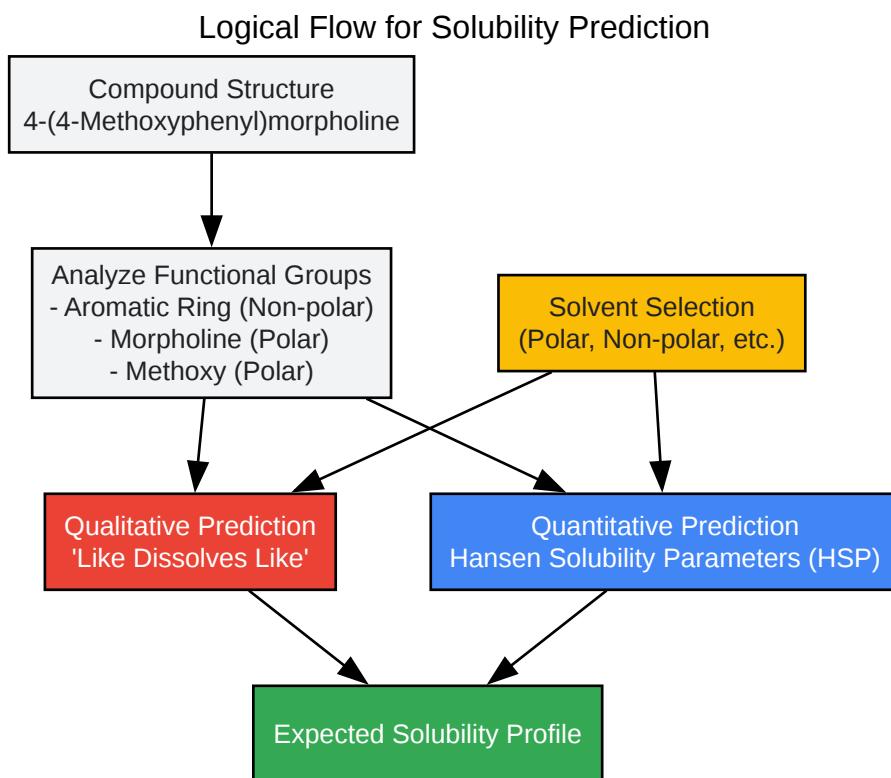
Table 1: Key Physicochemical Properties of **4-(4-Methoxyphenyl)morpholine**

Property	Value	Source	Significance for Solubility
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[8][9]	Provides the elemental composition.
Molecular Weight	193.24 g/mol	[7][8]	Influences diffusion and dissolution rates.
Melting Point	79°C	[8]	A higher melting point often correlates with lower solubility due to stronger crystal lattice energy.
XLogP3	1.3	[7]	Indicates moderate lipophilicity; the compound has a slight preference for a non-polar environment over water.
H-Bond Donors	0	[7]	The molecule cannot donate hydrogen bonds, limiting interactions with certain protic solvents.
H-Bond Acceptors	3	[7]	The morpholine oxygen, methoxy oxygen, and morpholine nitrogen can accept hydrogen bonds, promoting solubility in protic solvents.
Topological Polar Surface Area (TPSA)	21.7 Å ²	[7]	A relatively low TPSA suggests good potential for passive

membrane
permeability.

A Predictive Framework: Hansen Solubility Parameters (HSP)

While "like dissolves like" offers a qualitative prediction, the Hansen Solubility Parameters (HSP) provide a more nuanced, quantitative approach.[\[10\]](#) HSP deconstructs the total cohesive energy of a substance into three components:


- δ_d (Dispersion): Energy from van der Waals forces.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- δ_p (Polar): Energy from dipolar intermolecular forces.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- δ_h (Hydrogen Bonding): Energy from hydrogen bonds.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Each molecule (solute or solvent) can be defined by a point in a three-dimensional "Hansen space." The principle states that substances with closer coordinates in this space are more likely to be mutually soluble.[\[11\]](#)[\[12\]](#) The distance (R_a) between two points in Hansen space is a measure of their affinity.

While the specific HSP values for **4-(4-Methoxyphenyl)morpholine** require experimental determination or computational modeling, we can infer its characteristics:

- δ_d : Will be significant due to the polarizable electrons in the aromatic ring.
- δ_p : Will be moderate due to the polar C-O and C-N bonds.
- δ_h : Will be moderate, primarily as a hydrogen bond acceptor.

This profile suggests that ideal solvents will have a balanced contribution from all three parameters.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. improvedpharma.com [improvedpharma.com]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. 4-(4-Methoxyphenyl)morpholine | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [amp.chemicalbook.com]
- 9. 4-(4-Methoxyphenyl)morpholine | C11H15NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. Solubility parameters (HSP) [adscientis.com]
- 13. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- To cite this document: BenchChem. [Solubility of 4-(4-Methoxyphenyl)morpholine in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583628#solubility-of-4-\(4-methoxyphenyl\)morpholine-in-different-solvents\]](https://www.benchchem.com/product/b1583628#solubility-of-4-(4-methoxyphenyl)morpholine-in-different-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com